

Cyclopentyl-pyridin-4-ylmethyl-amine chemical structure and IUPAC name

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Compound of Interest

Compound Name: **Cyclopentyl-pyridin-4-ylmethyl-amine**

Cat. No.: **B1298506**

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An In-depth Technical Guide to **Cyclopentyl-pyridin-4-ylmethyl-amine**

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for **Cyclopentyl-pyridin-4-ylmethyl-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and IUPAC Name

The chemical name "**Cyclopentyl-pyridin-4-ylmethyl-amine**" designates a secondary amine substituted with a cyclopentyl group and a pyridin-4-ylmethyl group.

Chemical Structure:

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IUPAC Name: N-cyclopentyl-1-(pyridin-4-yl)methanamine

Synonyms:

- Cyclopentyl(pyridin-4-ylmethyl)amine
- 4-((Cyclopentylamino)methyl)pyridine

Physicochemical Properties

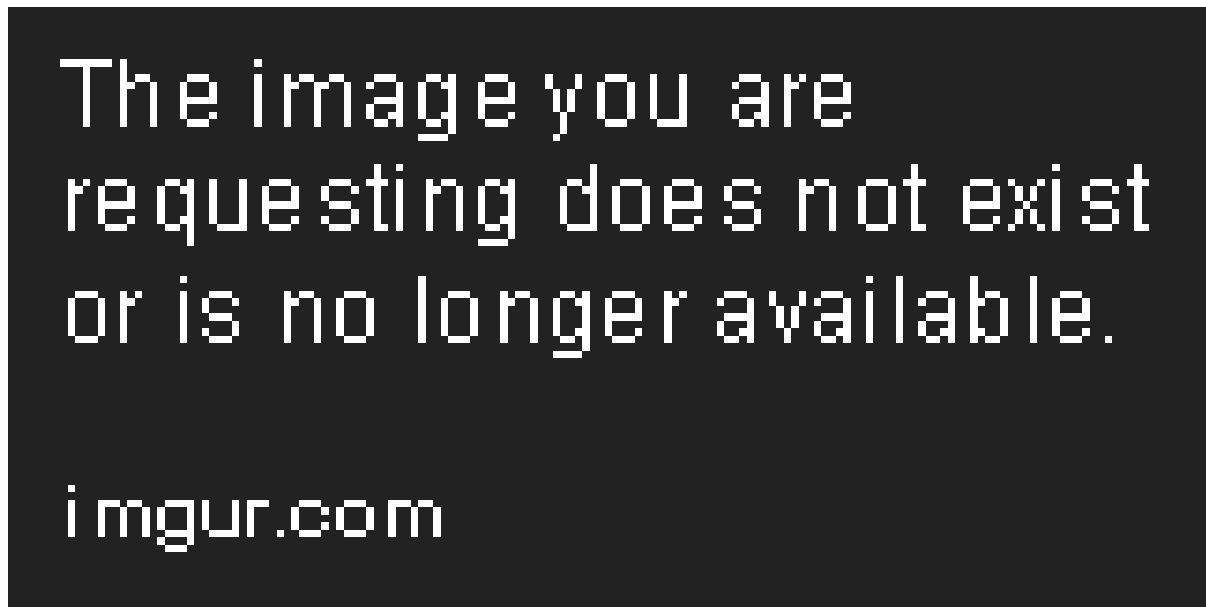
Quantitative data for N-cyclopentyl-1-(pyridin-4-yl)methanamine is not readily available in public databases. The following table summarizes computed physicochemical properties for this compound. These values are predicted using computational models and should be considered estimates.

| Property | Value |
|--------------------------------|--|
| Molecular Formula | C ₁₁ H ₁₆ N ₂ |
| Molecular Weight | 176.26 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 176.131349 g/mol |
| Topological Polar Surface Area | 24.9 Å ² |
| Heavy Atom Count | 13 |
| Complexity | 148 |

Experimental Protocols: Synthesis

A plausible and common method for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine is through reductive amination. This approach involves the reaction of a ketone (cyclopentanone) with a primary amine (pyridin-4-ylmethanamine) in the presence of a reducing agent.

Reaction Scheme:



Detailed Methodology for Reductive Amination:

This protocol is a representative example based on established procedures for reductive amination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Cyclopentanone
- Pyridin-4-ylmethanamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or a similar reducing agent like borane-pyridine complex[\[4\]](#)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

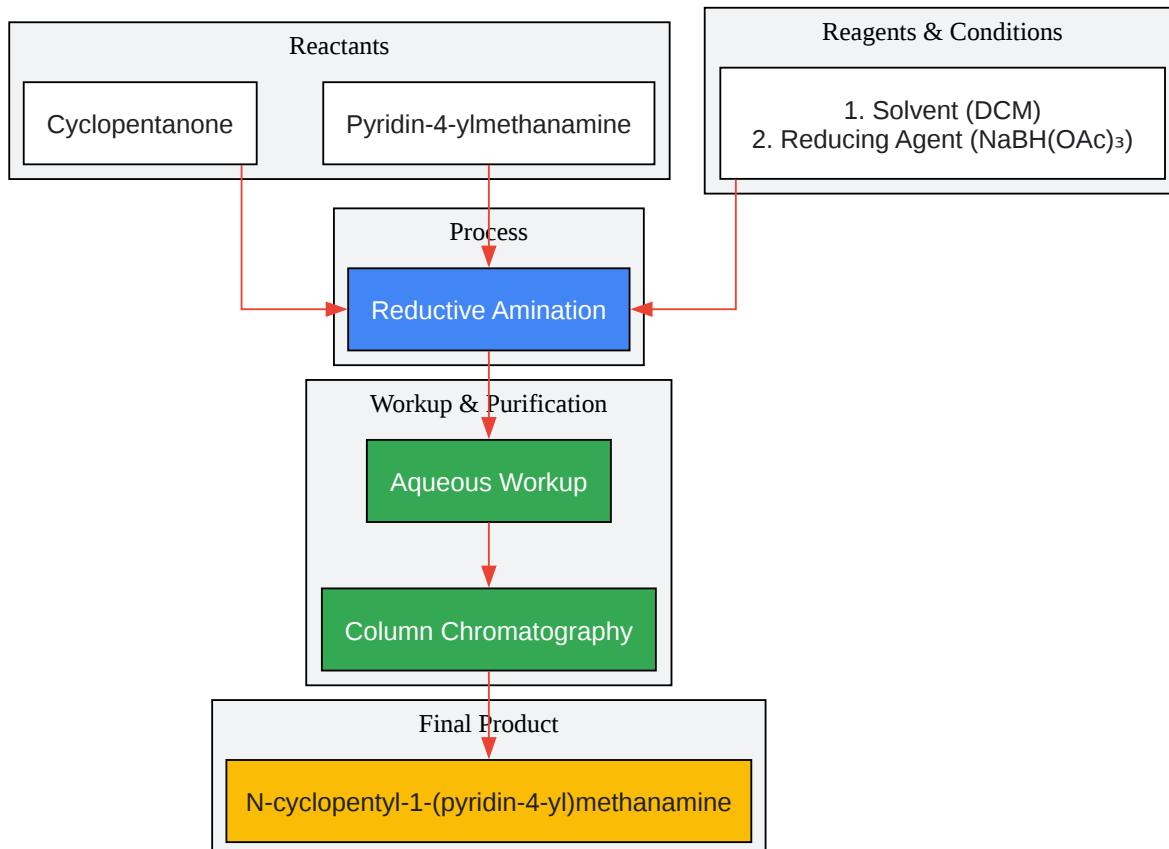
Procedure:

- To a solution of pyridin-4-ylmethanamine (1.0 equivalent) in dichloromethane (DCM), add cyclopentanone (1.1 equivalents).
- If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.
- Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exothermic reaction.
- Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield the pure N-cyclopentyl-1-(pyridin-4-yl)methanamine.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of N-cyclopentyl-1-(pyridin-4-yl)methanamine via reductive amination.

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Caption: Synthetic workflow for N-cyclopentyl-1-(pyridin-4-yl)methanamine.

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